molecular formula C13H9Br2N B189192 3,6-dibromo-9-methyl-9H-carbazole CAS No. 58246-82-5

3,6-dibromo-9-methyl-9H-carbazole

Cat. No. B189192
CAS RN: 58246-82-5
M. Wt: 339.02 g/mol
InChI Key: SAYMLKNOCKBPMK-UHFFFAOYSA-N
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Description

“3,6-dibromo-9-methyl-9H-carbazole” is a chemical compound with the molecular formula C13H9Br2N . It is a derivative of carbazole, a tricyclic compound that contains both nitrogen and carbon .


Synthesis Analysis

The synthesis of carbazole derivatives, including “3,6-dibromo-9-methyl-9H-carbazole”, often involves N-alkylation . For instance, one synthesis method involves N-alkylation of 1-bromo-4-(bromomethyl)benzene with 3,6-dibromo-9H-carbazole .


Molecular Structure Analysis

The carbazole ring system in “3,6-dibromo-9-methyl-9H-carbazole” is essentially planar . The compound’s molecular weight is 339.02 g/mol .


Chemical Reactions Analysis

Carbazole compounds, including “3,6-dibromo-9-methyl-9H-carbazole”, are known for their interesting chemical properties. For example, the substitution of bromine at the para position enhances the reversibility of certain reactions .


Physical And Chemical Properties Analysis

“3,6-dibromo-9-methyl-9H-carbazole” is a solid at room temperature . It has a molecular weight of 339.02 g/mol and a complexity of 245 .

Scientific Research Applications

  • Polymer Science : 3,6-dibromo-9-methyl-9H-carbazole has been used in the synthesis of main-chain polymers. These polymers, characterized by exclusive 3,6-linkage between consecutive carbazole units, exhibit interesting physical properties including high thermal stability and unique electrochemical characteristics (Iraqi & Wataru, 2004).

  • Dye-Sensitized Solar Cells : A derivative, 3,6-Dibromo-9-ethyl-9H-carbazole, has been synthesized for use in organic dyes within dye-sensitized solar cells. These compounds show potential for enhancing the efficiency and stability of solar cells (Si-yuan, 2010).

  • Pharmacological Applications : Carbazole derivatives, including those related to 3,6-dibromo-9-methyl-9H-carbazole, have been investigated for their broad range of pharmacological applications. Their biotransformation by certain bacterial strains, leading to various bioactive compounds, has been studied (Waldau et al., 2009).

  • Electrochromic Materials : Compounds based on 3,6-dibromo-(N-phenyl)carbazole have been synthesized and evaluated as electrochromic materials, demonstrating high coloration efficiency and stability, making them suitable for applications in smart windows or display technologies (Zhang et al., 2019).

  • Organic Electronics : Various carbazole derivatives, including 3,6-dibromo-9-methyl-9H-carbazole, have been utilized in the synthesis of conjugated polymers for applications in organic electronics, specifically in the development of polymer light-emitting diodes (PLEDs) and other optoelectronic devices (Hu et al., 2018).

  • Two-Photon Fluorescence Imaging : Carbazole dicationic salts derived from 3,6-dibromo-9-methyl-9H-carbazole have been used in two-photon fluorescence imaging, particularly for labeling DNA in living plant cells and tissues. This application is significant in biological imaging and diagnostics (Zhang et al., 2010).

Safety And Hazards

While specific safety and hazard information for “3,6-dibromo-9-methyl-9H-carbazole” was not found, similar compounds have been classified as potentially harmful. For example, “3,6-Dibromo-9-(4-chlorobenzyl)-9H-carbazole” has hazard statements H315, H319, and H335, indicating it may cause skin irritation, eye irritation, and respiratory irritation .

Future Directions

Carbazole derivatives, including “3,6-dibromo-9-methyl-9H-carbazole”, are of interest in various fields of research. They have potential applications in cancer therapy and neurodegenerative disease research . Further studies are needed to explore these potentials.

properties

IUPAC Name

3,6-dibromo-9-methylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Br2N/c1-16-12-4-2-8(14)6-10(12)11-7-9(15)3-5-13(11)16/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYMLKNOCKBPMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356525
Record name 3,6-dibromo-9-methyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-dibromo-9-methyl-9H-carbazole

CAS RN

58246-82-5
Record name 3,6-dibromo-9-methyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Bromo-1H-thieno[3,4-d]imidazol-2(3H)-one represented by formula (5a) was obtained in the same manner as in Example 1. In 3 ml/mmol of tetrahydrofuran to 3,6-dibromo-9H-carbazole, it was reacted with 1.1 equivalents of sodium hydride for 1 hour under argon gas atmosphere while being kept at 0° C. in an ice bath, and then 1.2 equivalents of methyl iodide was added and a reaction was further continued for 4 hours at room temperature. The reaction was stopped by adding an excessive amount of a mixed aqueous solution of ion-exchange water:ammonium chloride=3:1. The product was extracted from the resulting reaction liquid to an organic layer using diethyl ether and dried over sodium sulfate and then the solvent was evaporated, followed by a purification step by column separation using an ethyl acetate/hexane solvent, so that 3,6-dibromo-9-methyl-9H-carbazole was obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MB Ponce, FM Cabrerizo, SM Bonesi… - Helvetica chimica …, 2006 - Wiley Online Library
The preparation, isolation and characterization by elemental analysis and 1 H‐NMR, 13 C‐NMR, and MS data of the bromo derivatives of N‐substituted carbazoles, ie, of 9‐methyl‐9H‐…
Number of citations: 22 onlinelibrary.wiley.com
D Gudeika, JV Grazulevicius, D Volyniuk, R Butkute… - Dyes and …, 2015 - Elsevier
Nine compounds having electron-accepting 1,8-naphthalimide and electron-donating carbazole moieties were synthesized employing palladium-catalyzed C–N and C–C coupling …
Number of citations: 46 www.sciencedirect.com
M Hemgesberg, DM Ohlmann, Y Schmitt… - European Journal of …, 2012 - Wiley Online Library
Di‐, tri‐, and tetrathienyl‐substituted polycyclic aromatic fluorophores were prepared from different aryldi‐, aryltri‐, or aryltetrahalides by a simple and fast Suzuki coupling. The reaction …
PF Tsai - 2009 - ir.lib.ncu.edu.tw
(中) 共軛高分子由於具有應答速度快, 光學對比高, 著色效率高及溶劑加工容易等優勢, 成為具有高潛力的電變色材料之一. 欲製造高分 子彩色電變色元件時, 中性態為RGB (red, green, blue) …
Number of citations: 2 ir.lib.ncu.edu.tw

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